9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine
CAS No.: 805245-44-7
Cat. No.: VC2732353
Molecular Formula: C33H30FN5O3
Molecular Weight: 563.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 805245-44-7 |
|---|---|
| Molecular Formula | C33H30FN5O3 |
| Molecular Weight | 563.6 g/mol |
| IUPAC Name | 9-[(3aR,6S,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]purin-6-amine |
| Standard InChI | InChI=1S/C33H30FN5O3/c1-32(2)41-28-24(25(34)27(29(28)42-32)39-20-38-26-30(35)36-19-37-31(26)39)18-40-33(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19-20,27-29H,18H2,1-2H3,(H2,35,36,37)/t27-,28-,29+/m1/s1 |
| Standard InChI Key | PNAHJAOPXHNQPV-NLDZOOGBSA-N |
| Isomeric SMILES | CC1(O[C@H]2[C@@H](C(=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N6C=NC7=C(N=CN=C76)N)C |
| SMILES | CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N6C=NC7=C(N=CN=C76)N)C |
| Canonical SMILES | CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N6C=NC7=C(N=CN=C76)N)C |
Introduction
Chemical Properties and Structural Characteristics
Fundamental Chemical Properties
9-((3aS,4S,6aR)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3aH-cyclopenta[d] dioxol-4-yl)-9H-purin-6-amine possesses several distinct chemical properties that define its behavior and potential applications. The compound is identified by CAS number 805245-44-7 and demonstrates a complex molecular architecture . Its molecular formula is C33H30FN5O3, with a molecular weight of approximately 563.63 g/mol . Alternative measurements report the molecular weight as 563.6214 g/mol, reflecting minor variations in calculation methods .
Based on available data, the compound exhibits the following physical and chemical characteristics:
| Property | Value | Source |
|---|---|---|
| CAS Number | 805245-44-7 | |
| Molecular Formula | C33H30FN5O3 | |
| Molecular Weight | 563.633 g/mol | |
| Alternative MW | 563.6214 g/mol | |
| Purity (Commercial) | 95-97% | |
| Recommended Storage | 2-8°C | |
| SMILES Notation | CC1(C)O[C@@H]2C@HC(COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=C(F)[C@H]2N1C=NC2=C(N)N=CN=C12 |
Structural Features and Stereochemistry
The compound's structure incorporates several important features that contribute to its unique chemical identity. The core structure consists of a modified cyclopenta[d] dioxol system with specific stereochemistry indicated by the (3aS,4S,6aR) designation, signifying the spatial arrangement of key functional groups . This stereochemical configuration is critical to the compound's potential biological activity and interactions.
Key structural elements include:
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A purine base with an amine substituent at the 6-position
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A 5-fluoro substitution on the cyclopenta ring system
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A bulky trityloxymethyl group at the 6-position of the cyclopenta ring
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Dimethyl groups at the 2-position of the dioxol ring
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Specific stereochemistry that defines the three-dimensional arrangement of these components
The presence of the trityl group (triphenylmethyl) contributes significant steric bulk to the molecule, potentially influencing its physical properties and interactions with biological targets. The fluorine substitution likely affects the electronic distribution within the molecule, potentially modifying its reactivity and binding characteristics.
Relationship to Adenosine Derivatives
Structural Similarities to Homologated Adenosine Analogs
9-((3aS,4S,6aR)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3aH-cyclopenta[d] dioxol-4-yl)-9H-purin-6-amine shares structural features with homologated adenosine derivatives that have been investigated for their receptor binding properties. Related compounds have been designed as dual modulators of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARδ, while lacking binding affinity to adenosine receptors (ARs) .
The structural similarities between this compound and other homologated adenosine derivatives include:
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A modified sugar moiety (in this case, the cyclopenta[d] dioxol system)
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A purine nucleobase similar to adenine
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Specific stereochemistry that may influence receptor interactions
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Bulky substituents that may affect binding pocket interactions
The availability from multiple vendors facilitates access to this compound for research purposes, although researchers should verify the quality and specifications required for their specific applications.
Quality Control Considerations
For research applications requiring high purity, it is important to note that the commercially available compound is typically provided with a purity ranging from 95% to 97% . When selecting a supplier, researchers should consider:
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Certificate of analysis availability
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Analytical methods used for purity determination
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Handling procedures during shipping
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Storage conditions prior to receipt
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Return policies and quality guarantees
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